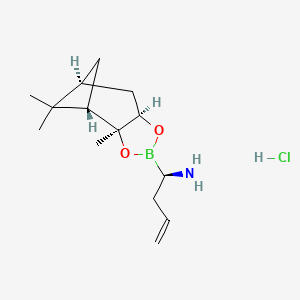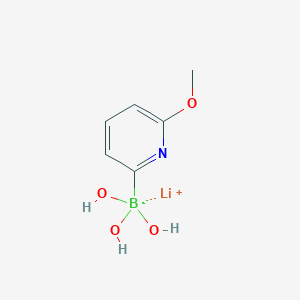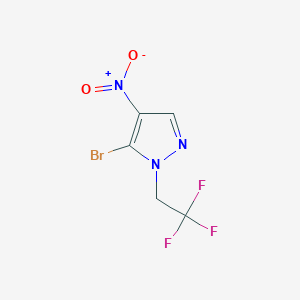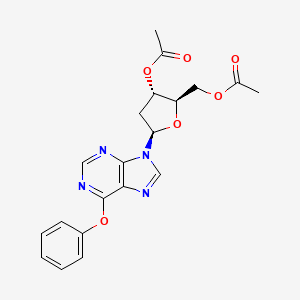
Azanium;trichlororuthenium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azanium;trichlororuthenium is a chemical compound listed in the PubChem database, which is a comprehensive resource for chemical information
Méthodes De Préparation
The preparation of Azanium;trichlororuthenium involves several synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure optimal yield and purity. Common reagents used in these reactions include organic solvents, acids, and bases.
Industrial Production: Large-scale production of this compound involves the use of industrial reactors and purification systems to ensure consistent quality and high yield.
Analyse Des Réactions Chimiques
Azanium;trichlororuthenium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Azanium;trichlororuthenium has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It is also studied for its unique chemical properties and reactivity.
Biology: In biological research, this compound is used to study its effects on biological systems, including its interactions with proteins and enzymes.
Medicine: The compound is investigated for its potential therapeutic applications, including its ability to modulate biological pathways and its efficacy in treating certain diseases.
Industry: In industrial applications, this compound is used in the production of various chemicals and materials. Its unique properties make it valuable in manufacturing processes.
Mécanisme D'action
The mechanism of action of Azanium;trichlororuthenium involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to changes in their activity. This can result in the modulation of various biological pathways, ultimately affecting cellular functions and processes.
Propriétés
Numéro CAS |
87003-22-3 |
|---|---|
Formule moléculaire |
Cl3H4NRu+ |
Poids moléculaire |
225.5 g/mol |
Nom IUPAC |
azanium;trichlororuthenium |
InChI |
InChI=1S/3ClH.H3N.Ru/h3*1H;1H3;/q;;;;+3/p-2 |
Clé InChI |
CBPDZOCGZCDPGA-UHFFFAOYSA-L |
SMILES |
[NH4+].Cl[Ru](Cl)Cl |
SMILES canonique |
[NH4+].Cl[Ru](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















